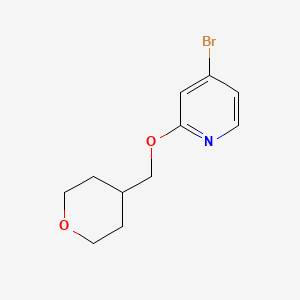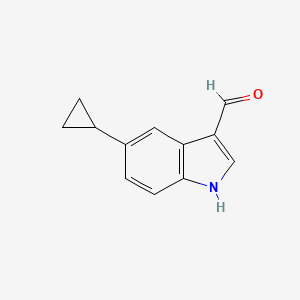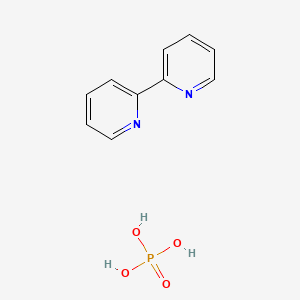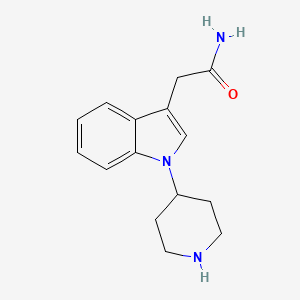
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane typically involves the hydrolysis and condensation of organosilicon precursors. One common method includes the hydrolysis of dimethyldichlorosilane followed by condensation in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize by-products and waste, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Reduction: Reduction reactions can convert the compound into different siloxane derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can modify the silicon atoms in the ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various siloxane derivatives, which can be further functionalized for specific applications in materials science and chemistry.
Wissenschaftliche Forschungsanwendungen
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials, including polymers and coatings.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance lubricants, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen backbone allows it to form stable complexes with other molecules, facilitating its use in catalysis and material science. The presence of phenyl groups enhances its hydrophobicity, making it suitable for applications requiring water resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octamethylcyclotetrasiloxane (D4): A smaller cyclic siloxane with similar properties but different applications.
Decamethylcyclopentasiloxane (D5): Another cyclic siloxane with a different ring size and molecular weight.
Hexamethylcyclotrisiloxane (D3): A smaller ring structure with distinct chemical behavior.
Uniqueness
2,2,4,4,6,6,8,8-Octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane is unique due to its larger ring size and the presence of phenyl groups, which impart specific chemical and physical properties. These features make it suitable for specialized applications in advanced materials and industrial processes .
Eigenschaften
CAS-Nummer |
51134-26-0 |
|---|---|
Molekularformel |
C20H34O5Si5 |
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8-octamethyl-10,10-diphenyl-1,3,5,7,9,2,4,6,8,10-pentaoxapentasilecane |
InChI |
InChI=1S/C20H34O5Si5/c1-26(2)21-27(3,4)23-29(7,8)25-30(24-28(5,6)22-26,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h9-18H,1-8H3 |
InChI-Schlüssel |
ACSWDSBPIVEOFN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-9-phenyl-9H-carbazole](/img/structure/B12827686.png)
![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)


![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)
![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)
![3-Ethyl-5-(4-nitrobenzyl)-3,3a,4,5,6,7-hexahydro-5l4-pyrazolo[5,1-c]pyrazine-3,5-dicarboxylate](/img/structure/B12827710.png)





